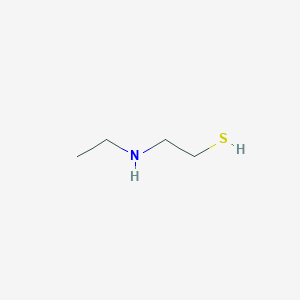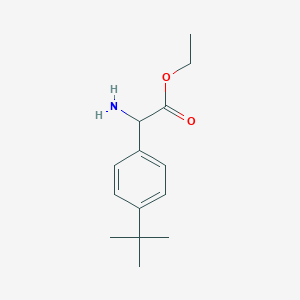
Tert-butyl1-(pyrrolidin-3-yl)piperidine-4-carboxylatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride typically involves the construction of the piperidine ring followed by the introduction of the pyrrolidine moiety and the tert-butyl ester group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the piperidine ring.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride may involve scalable and efficient methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
化学反応の分析
Types of Reactions
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace leaving groups on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the dihydrochloride salt form.
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the pyrrolidine moiety.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride: Features a piperazinyl group and an azetidine ring.
Uniqueness
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of a piperidine ring, pyrrolidine moiety, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
2839144-70-4 |
|---|---|
分子式 |
C14H28Cl2N2O2 |
分子量 |
327.3 g/mol |
IUPAC名 |
tert-butyl 1-pyrrolidin-3-ylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H26N2O2.2ClH/c1-14(2,3)18-13(17)11-5-8-16(9-6-11)12-4-7-15-10-12;;/h11-12,15H,4-10H2,1-3H3;2*1H |
InChIキー |
OQSVWMBCIDKCPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2CCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)


![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)


![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)



![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)


